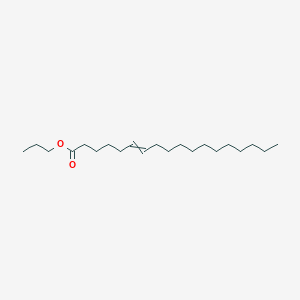![molecular formula C5H9N5OS B14670078 2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol CAS No. 41817-87-2](/img/structure/B14670078.png)
2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol is a chemical compound with the molecular formula C5H10N4OS It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in its ring structure
Métodos De Preparación
The synthesis of 2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with thiourea, followed by the addition of ethanol. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the substitution reactions. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is being investigated for its potential use as an antimicrobial agent and in cancer therapy.
Industry: The compound is used in the production of dyes, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer effects. The specific pathways involved depend on the target enzymes and the biological context.
Comparación Con Compuestos Similares
2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol can be compared with other similar compounds, such as:
2,4-Diamino-6-phenyl-1,3,5-triazine: This compound has a phenyl group instead of the sulfanyl group, which affects its chemical properties and applications.
2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine: The presence of a methyl group on the phenyl ring further modifies its properties.
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethoxyethanol: This compound has an ethoxy group instead of the sulfanyl group, leading to different reactivity and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
41817-87-2 |
|---|---|
Fórmula molecular |
C5H9N5OS |
Peso molecular |
187.23 g/mol |
Nombre IUPAC |
2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol |
InChI |
InChI=1S/C5H9N5OS/c6-3-8-4(7)10-5(9-3)12-2-1-11/h11H,1-2H2,(H4,6,7,8,9,10) |
Clave InChI |
JWFPOAQPCRIGMH-UHFFFAOYSA-N |
SMILES canónico |
C(CSC1=NC(=NC(=N1)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


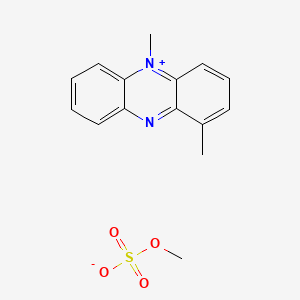
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)

![4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol](/img/structure/B14670031.png)
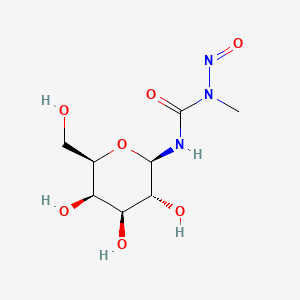
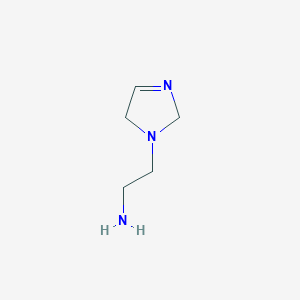
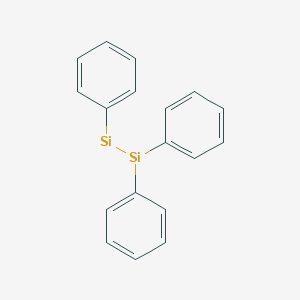
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670056.png)
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)
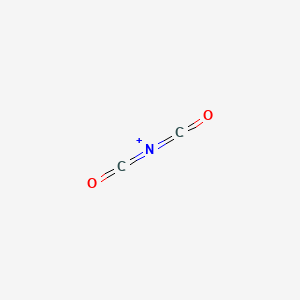
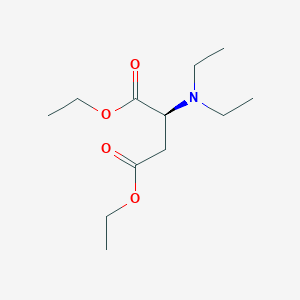
![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
